Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is an organic compound that belongs to the class of halogenated esters. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the field of polymer science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the radical telomerization of alkyl methacrylates using bromotrichloromethane as a telogen . The reaction conditions typically include the use of a solvent, such as dichloromethane, and a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and irradiation conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Photochemical Reactions: The compound undergoes photolysis, leading to the formation of multiple photoproducts.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions
Photolysis: Involves the use of UV light and solvents such as dichloromethane.
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Elimination: Typically carried out using bases like sodium ethoxide or potassium hydroxide.
Major Products Formed
Photolysis: Leads to the formation of various photoproducts, including dimeric telomers.
Substitution: Results in the formation of substituted esters.
Elimination: Produces alkenes and other by-products.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Polymer Science: Used in the synthesis of reactive oligomers and telomers.
Chemical Modification: The compound’s functional groups can be modified to produce various derivatives with unique properties.
Photochemical Studies: Utilized in studying the effects of irradiation on halogenated compounds.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the homolytic cleavage of the carbon-bromine bond under photochemical conditions . This cleavage generates reactive intermediates that participate in various photoprocesses, such as disproportionation, elimination, hydrogen abstraction, recombination, and addition . These processes lead to the formation of multiple photoproducts with diverse chemical structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,4,4-trichloro-2-methylbutyrate: Similar in structure but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Contains a bromine atom but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct reactivity and photochemical behavior. This combination of halogens allows for a wide range of chemical modifications and applications in scientific research.
Eigenschaften
CAS-Nummer |
85946-62-9 |
---|---|
Molekularformel |
C6H8BrCl3O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C6H8BrCl3O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
InChI-Schlüssel |
QGAGBPYOTGYLQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(Cl)(Cl)Cl)(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.